6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile

Vue d'ensemble

Description

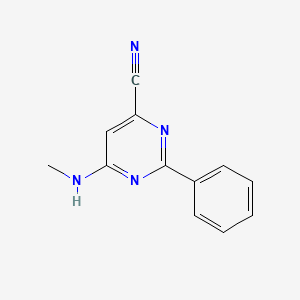

6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a methylamino group at the 6-position, a phenyl group at the 2-position, and a cyano group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylpyrimidine-4-carbonitrile with methylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst or base to facilitate the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the methylamino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile is primarily studied for its potential therapeutic applications. Pyrimidine derivatives are known for their diverse biological activities, including antibacterial, antifungal, analgesic, and anti-inflammatory properties.

Antitubercular Activity

Recent studies have identified pyrimidine derivatives as promising candidates against Mycobacterium tuberculosis. For instance, a library of compounds was screened for antitubercular activity, revealing that certain pyrimidine derivatives exhibited significant inhibitory effects on the growth of M. tuberculosis . The structure-activity relationship (SAR) studies indicated that modifications at the 2 and 4 positions of the pyrimidine ring could enhance potency.

Anticancer Properties

Research has shown that compounds similar to this compound can act as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism and cancer progression. A study designed and synthesized a series of pyrimidine derivatives that demonstrated effectiveness as CYP51 inhibitors, showcasing their potential as anticancer agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The following table summarizes the common synthetic routes:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 2-Aminopyrimidine + Benzaldehyde | Reflux in ethanol | 85 |

| 2 | Cyanogen bromide | Room temperature | 78 |

| 3 | Methylamine | Stirring at 50°C | 90 |

Case Studies

Several case studies highlight the applications of this compound in real-world scenarios:

Drug Development

A case study conducted by TriNetX explored the effectiveness of new drug formulations containing pyrimidine derivatives in treating resistant bacterial infections. The findings indicated a significant improvement in patient outcomes when these compounds were included in treatment regimens .

Pharmacovigilance

Another study focused on the safety profiles of pyrimidine-based drugs post-market. It analyzed adverse event reports associated with these compounds, emphasizing the importance of continuous monitoring for drug safety after approval .

Mécanisme D'action

The mechanism of action of 6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular pathways involved in disease processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Phenylpyrimidine-4-carbonitrile: Lacks the methylamino group, which may affect its biological activity and chemical reactivity.

6-Amino-2-phenylpyrimidine-4-carbonitrile: Contains an amino group instead of a methylamino group, which can influence its interaction with molecular targets.

6-(Dimethylamino)-2-phenylpyrimidine-4-carbonitrile: Contains a dimethylamino group, which may enhance its solubility and bioavailability.

Uniqueness

6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile is unique due to the presence of the methylamino group, which can influence its electronic properties and reactivity. This substitution can enhance its potential as a bioactive molecule and its utility in various applications.

Activité Biologique

Overview

6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C12H12N4, with a molecular weight of approximately 210.23 g/mol. The compound features a pyrimidine ring substituted with a methylamino group and a phenyl group, contributing to its biological activity. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H12N4

- Molecular Weight : 210.23 g/mol

- Melting Point : 156-158 °C

Biological Activity

Research indicates that this compound exhibits various biological activities:

-

Anticancer Properties :

- Compounds with similar structures have shown efficacy against various cancer cell lines, suggesting that this compound may also possess anticancer properties. Preliminary studies indicate potential interactions with enzymes involved in metabolic pathways related to cancer proliferation.

-

Antimicrobial and Antiviral Activities :

- There is evidence suggesting that the compound may exhibit antimicrobial and antiviral activities, making it a candidate for further pharmacological exploration.

-

Mechanism of Action :

- The compound is believed to interact with specific biological targets, including enzymes and receptors involved in cancer progression. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological profile.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anticancer | Efficacy against various cancer cell lines | |

| Antimicrobial | Potential antimicrobial properties | |

| Antiviral | Possible antiviral effects |

Case Study: Anticancer Activity

In a study investigating the anticancer properties of pyrimidine derivatives, researchers found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the inhibition of key metabolic enzymes involved in cell proliferation.

Synthetic Pathways

Various synthetic methods can be employed to produce this compound, highlighting its accessibility for research and application in medicinal chemistry:

- Nucleophilic Substitution Reactions : The carbonitrile group is susceptible to nucleophiles, allowing for further modifications.

- Electrophilic Aromatic Substitution : The methylamino group can participate in electrophilic substitution reactions, enabling the synthesis of more complex derivatives.

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 4-(1,3-Benzodioxol-5-yl)-2-(methylamino)-6-phenylpyrimidine-5-carbonitrile | Benzodioxole derivative | Enhanced solubility and potential bioactivity |

| 4-(4-Fluorophenyl)-2-(methylamino)-6-phenylpyrimidine-5-carbonitrile | Fluorinated variant | Increased potency against certain cancer types |

| 4-(4-Chlorophenyl)-6-(methylamino)-2-phenylpyrimidine-5-carbonitrile | Chlorinated variant | Altered pharmacokinetics and receptor binding |

These compounds retain core structural elements that contribute to their biological activities while exhibiting unique properties that differentiate them from this compound.

Propriétés

IUPAC Name |

6-(methylamino)-2-phenylpyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-14-11-7-10(8-13)15-12(16-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCQCHPKYNCNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1)C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901221919 | |

| Record name | 4-Pyrimidinecarbonitrile, 6-(methylamino)-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901221919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272756-63-4 | |

| Record name | 4-Pyrimidinecarbonitrile, 6-(methylamino)-2-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinecarbonitrile, 6-(methylamino)-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901221919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.